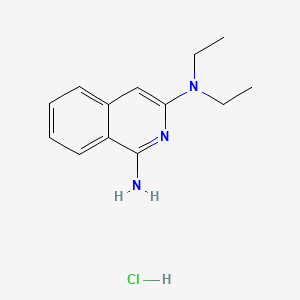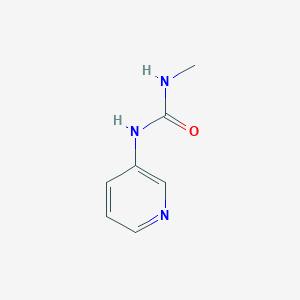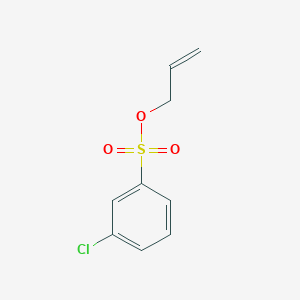![molecular formula C12H13ClO3 B14675283 [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride CAS No. 40926-76-9](/img/structure/B14675283.png)
[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride: is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yl group, and an acetyl chloride group attached to a phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride typically involves the reaction of [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid+SOCl2→[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The acetyl chloride group in [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
Catalysts: Pyridine or triethylamine to neutralize the generated HCl
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The reactive acetyl chloride group allows for the conjugation of this compound to biomolecules such as proteins and peptides, facilitating the study of biological processes.
Medicine:
Drug Development: This compound can be used in the development of new drugs by serving as a building block for the synthesis of bioactive molecules.
Industry:
Polymer Chemistry: this compound can be used in the modification of polymers to introduce functional groups that enhance material properties.
Mecanismo De Acción
The mechanism of action of [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in various chemical and biological applications to introduce specific functional groups or labels.
Comparación Con Compuestos Similares
Uniqueness: The presence of the acetyl chloride group in [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride imparts unique reactivity compared to eugenol and isoeugenol. This makes it a valuable intermediate in organic synthesis, particularly for acylation reactions.
Propiedades
Número CAS |
40926-76-9 |
|---|---|
Fórmula molecular |
C12H13ClO3 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
2-(2-methoxy-4-prop-2-enylphenoxy)acetyl chloride |
InChI |
InChI=1S/C12H13ClO3/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3,5-7H,1,4,8H2,2H3 |
Clave InChI |
JMNHQSMVSLBPBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC=C)OCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)
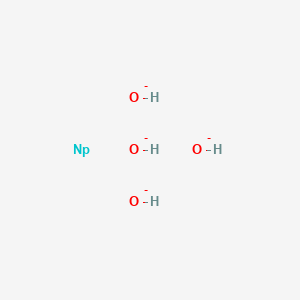
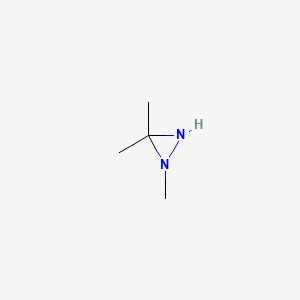
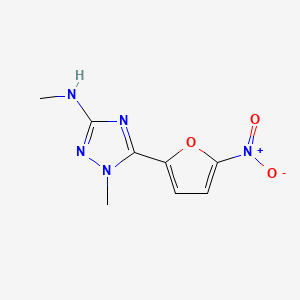
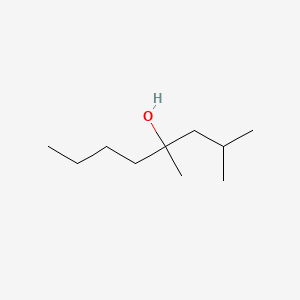
![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)
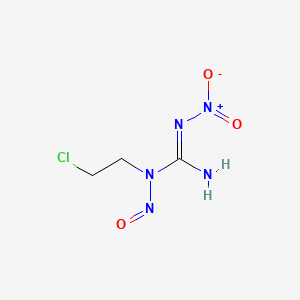
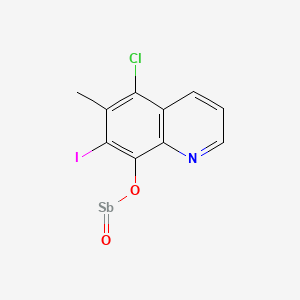
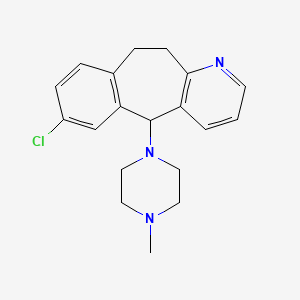
![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
